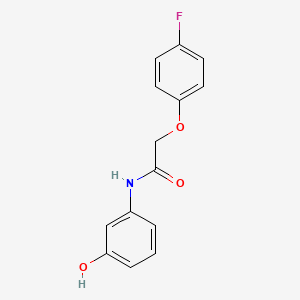![molecular formula C16H21F3N2O4S B5441343 4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine](/img/structure/B5441343.png)
4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine, also known as MRT68921, is a potent and selective inhibitor of the glycogen synthase kinase-3 (GSK-3) enzyme. GSK-3 is a serine/threonine kinase that is involved in a variety of cellular processes, including glycogen metabolism, gene expression, and cell differentiation. Inhibition of GSK-3 has been shown to have therapeutic potential in a number of diseases, including Alzheimer's disease, bipolar disorder, and cancer.
Wirkmechanismus
4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine acts as a potent and selective inhibitor of GSK-3, which is involved in a variety of cellular processes. Inhibition of GSK-3 by 4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine leads to downstream effects on a number of signaling pathways, including the Wnt/beta-catenin pathway, the insulin signaling pathway, and the NF-kappaB pathway.
Biochemical and Physiological Effects:
Inhibition of GSK-3 by 4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine has been shown to have a number of biochemical and physiological effects. These include regulation of glycogen metabolism, gene expression, and cell differentiation. In preclinical models of disease, 4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine has been shown to have effects on a number of physiological processes, including cognitive function, mood stability, and tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine is its potency and selectivity for GSK-3, which allows for specific inhibition of this enzyme without affecting other cellular processes. However, one limitation of 4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine is its relatively short half-life, which may require frequent dosing in preclinical models.
Zukünftige Richtungen
There are a number of future directions for research on 4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine. One area of interest is the potential use of 4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine in combination with other therapies for the treatment of disease. Another area of interest is the development of more potent and selective inhibitors of GSK-3. Finally, further research is needed to fully understand the mechanisms of action of 4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine and its effects on various physiological processes.
Synthesemethoden
The synthesis of 4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine involves several steps, starting with the reaction of 4-bromo-2-(trifluoromethyl)morpholine with sodium hydride in DMF to form the intermediate 4-(2-(trifluoromethyl)morpholin-4-yl)phenol. This intermediate is then reacted with p-toluenesulfonyl chloride and morpholine in the presence of triethylamine to form the sulfonamide intermediate. Finally, the sulfonamide intermediate is reacted with 4-bromobenzylamine in the presence of potassium carbonate to form 4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine.
Wissenschaftliche Forschungsanwendungen
4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine has been studied extensively in preclinical models of a variety of diseases, including Alzheimer's disease, bipolar disorder, and cancer. In Alzheimer's disease models, 4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function. In bipolar disorder models, 4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine has been shown to reduce manic-like behavior and improve mood stability. In cancer models, 4-[4-(morpholin-4-ylsulfonyl)benzyl]-2-(trifluoromethyl)morpholine has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
4-[(4-morpholin-4-ylsulfonylphenyl)methyl]-2-(trifluoromethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O4S/c17-16(18,19)15-12-20(5-10-25-15)11-13-1-3-14(4-2-13)26(22,23)21-6-8-24-9-7-21/h1-4,15H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAVATPSNZVWBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CN3CCOC(C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-1,3-thiazole-4-carboxamide](/img/structure/B5441268.png)
![1-allyl-4-[2-(2,4-difluorophenoxy)propanoyl]piperazine](/img/structure/B5441269.png)
![4-(3-methyl-4-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B5441274.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5441278.png)
![N-(1,1-dimethylpropyl)-2-[(2R*,3R*)-2-hydroxy-3-methoxy-2,3-dihydro-1'H-spiro[indene-1,4'-piperidin]-1'-yl]acetamide](/img/structure/B5441282.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B5441290.png)
![N-cycloheptyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5441292.png)
![2-(3,5-dimethylphenoxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5441300.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(2-methyl-1H-imidazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5441303.png)
![N-(2,4-difluorophenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5441305.png)

![N-[(2-azocan-1-ylpyridin-3-yl)methyl]-2-(4-fluorophenyl)-2-hydroxyacetamide](/img/structure/B5441319.png)
![3-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-5-(2-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5441341.png)
![1-[(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-2-ol](/img/structure/B5441345.png)